molecular formula C18H18N2O6 B2473208 ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 302590-17-6

ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No. B2473208
CAS RN: 302590-17-6
M. Wt: 358.35
InChI Key: ZTWHJCZGQWRPMB-UHFFFAOYSA-N
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Description

Chromenes are a class of organic compounds that are derivatives of benzopyran . They are often used in the synthesis of various pharmaceuticals and have been studied for their potential medicinal properties .


Molecular Structure Analysis

The molecular structure of a chromene derivative would consist of a benzene ring fused to a pyran ring. The exact structure would depend on the position and nature of the substituents .


Chemical Reactions Analysis

Chromene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others . The exact reactions would depend on the substituents present on the chromene ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a chromene derivative would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and others .

Scientific Research Applications

Synthesis and Structural Analysis

  • One-Pot Multicomponent Synthesis : A study by Boominathan et al. (2011) demonstrated the efficient synthesis of ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate derivatives through a one-pot, atom economical multicomponent reaction. This process involved a tandem Michael addition–cyclization reaction, offering a practical approach in organic synthesis (Boominathan et al., 2011).

  • Crystal Structure Determination : Sharma et al. (2015) synthesized similar compounds and analyzed their crystal structures using X-ray diffraction. They found that these compounds deviate significantly from planarity and adopt a boat conformation, which is crucial for understanding their chemical behavior (Sharma et al., 2015).

Catalysis and Reaction Mechanisms

  • Potassium Phthalimide as a Catalyst : Kiyani and Ghorbani (2014) described a green, practical, and environmentally friendly synthesis of ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates. They used potassium phthalimide as an organocatalyst, highlighting its efficiency and environmental friendliness in catalyzing this reaction (Kiyani & Ghorbani, 2014).

  • Asymmetric Synthesis Using Cobalt(II) Complex : Dong et al. (2011) achieved the asymmetric synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene derivatives through a tandem Michael addition-cyclization reaction. They utilized a chiral salen-cobalt(II) complex as a catalyst, demonstrating high enantioselectivity and moderate yields (Dong et al., 2011).

Potential Therapeutic Applications

  • Anticancer Activity : Das et al. (2009) explored the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate derivatives. They found that these compounds showed promising anticancer activity, particularly in overcoming drug resistance in cancer cells (Das et al., 2009).

Mechanism of Action

The mechanism of action of a chromene derivative would depend on its specific biological activity. Some chromene derivatives have been found to have anti-cancer, anti-inflammatory, and anti-viral activities .

Safety and Hazards

The safety and hazards associated with a chromene derivative would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Chromene derivatives are a topic of ongoing research, particularly in the field of medicinal chemistry. Future research may focus on synthesizing new chromene derivatives and studying their biological activities .

properties

IUPAC Name

ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-2-25-18(22)16-14(10-6-8-11(9-7-10)20(23)24)15-12(21)4-3-5-13(15)26-17(16)19/h6-9,14H,2-5,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWHJCZGQWRPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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